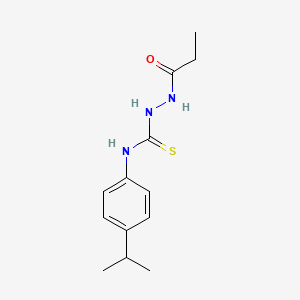

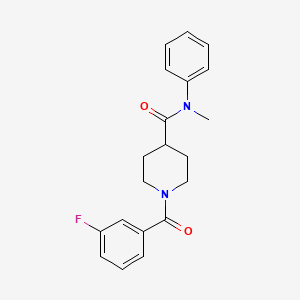

![molecular formula C18H17BrN4O2 B4628473 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4628473.png)

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar in structure to the one , often involves regiospecific reactions that can be complex to navigate. For example, the synthesis of related compounds demonstrated the need for precise conditions to achieve the desired regioisomer, with X-ray crystallography being pivotal for unambiguous structure confirmation (Kumarasinghe, Hruby, & Nichol, 2009). Such processes underline the intricate nature of synthesizing complex pyrazole derivatives.

Molecular Structure Analysis

The structure of pyrazole-based compounds is often elucidated using advanced techniques like X-ray crystallography, as it provides definitive information on molecular geometry and atomic arrangement. For instance, studies have revealed how conformational differences between components of the molecule can lead to unique structural manifestations (Kumarasinghe, Hruby, & Nichol, 2009). This level of analysis is crucial for understanding the physical and chemical behavior of the compound.

Chemical Reactions and Properties

Pyrazole derivatives participate in a variety of chemical reactions, reflecting their reactive nature and potential for functional group modifications. For example, electrochemical multicomponent transformations can yield novel compounds with promising applications, highlighting the versatility of pyrazole structures in synthetic chemistry (Ryzhkova, Ryzhkov, & Elinson, 2020).

Applications De Recherche Scientifique

Chemical Structure Analysis and Synthesis

Research has highlighted the complex structural and synthesis aspects of compounds similar to 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one. Kumarasinghe et al. (2009) detailed the synthesis of related pyrazolyl compounds, underscoring the challenges in identifying regioisomers and the role of X-ray crystallography in structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Architecture and Interactions

Trilleras et al. (2005) explored the hydrogen-bonded chains in compounds similar to the subject molecule, providing insight into molecular interactions and crystal packing, which is crucial for understanding the chemical behavior of such compounds (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Potential Biomedical Applications

The potential biomedical applications of similar compounds have been a subject of interest. Ryzhkova et al. (2020) studied a compound related to 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one, revealing its promise in treating inflammatory diseases through docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).

Material Properties and Spectroscopy

Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, illustrating the extraction and identification of similar complex organic compounds. This research provides a foundation for understanding the material properties and spectroscopic features of such compounds (Zhao et al., 2004).

Advanced Synthesis Techniques

Ikemoto et al. (2005) developed a practical synthesis method for a CCR5 antagonist, showcasing advanced synthetic techniques that could be applicable to the synthesis of similar compounds. This highlights the importance of innovative synthesis methods in the development of new chemical entities (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Propriétés

IUPAC Name |

(E)-3-[3-[(4-bromopyrazol-1-yl)methyl]-4-methoxyphenyl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2/c1-22-10-15(8-20-22)17(24)5-3-13-4-6-18(25-2)14(7-13)11-23-12-16(19)9-21-23/h3-10,12H,11H2,1-2H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIAAWMQDMQZNO-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)C=CC2=CC(=C(C=C2)OC)CN3C=C(C=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)CN3C=C(C=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

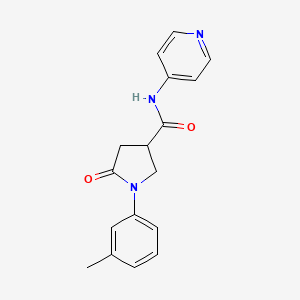

![6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)

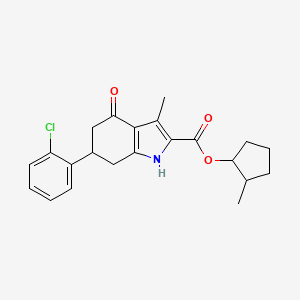

![isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B4628403.png)

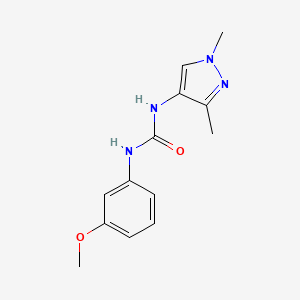

![N-{1-[1-(2-amino-2-oxoethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B4628408.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4628436.png)

![4-methyl-1-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4628451.png)

![3-methoxy-N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B4628462.png)

![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4628481.png)

![N-[(diallylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B4628490.png)

![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)pentanamide](/img/structure/B4628496.png)